molecular formula C6H6ClN3O B13623594 7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride

7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride

Cat. No.: B13623594
M. Wt: 171.58 g/mol
InChI Key: LSSUOPCRELMJGN-UHFFFAOYSA-N
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Description

7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique imidazo-pyrazine structure, which contributes to its diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyrazine with glyoxal in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the imidazo-pyrazine core .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo-pyrazine oxides, while substitution reactions can introduce various functional groups onto the imidazo-pyrazine core .

Scientific Research Applications

7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride varies depending on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For instance, it has been studied as an acetylcholinesterase inhibitor, where it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission .

Comparison with Similar Compounds

Uniqueness: 7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride is unique due to its specific imidazo-pyrazine structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the development of new materials and therapeutic agents .

Properties

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

7H-imidazo[1,5-a]pyrazin-8-one;hydrochloride

InChI

InChI=1S/C6H5N3O.ClH/c10-6-5-3-7-4-9(5)2-1-8-6;/h1-4H,(H,8,10);1H

InChI Key

LSSUOPCRELMJGN-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC=C2C(=O)N1.Cl

Origin of Product

United States

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